molecular formula C19H27N3O2S B5503800 1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine

1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine

Cat. No.: B5503800
M. Wt: 361.5 g/mol
InChI Key: ITQLMVWMSSMUOG-UHFFFAOYSA-N
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Description

1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H27N3O2S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.18239829 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformationally Restricted Butyrophenones

A study by Raviña et al. (2000) explored a series of novel conformationally restricted butyrophenones with affinities for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds were evaluated as potential antipsychotic agents through in vitro assays for affinity towards dopamine and serotonin receptors, neurochemical studies, and in vivo assays for antipsychotic potential. The study found that the potency and selectivity of these compounds depended mainly on the amine fragment connected to the cyclohexanone structure, suggesting their potential effectiveness as antipsychotic drugs (Raviña et al., 2000).

Piperidine and Imidazole Derivatives

Research on piperidine and imidazole derivatives has shown their relevance in medicinal chemistry due to their biological activities. For instance, a study on the discovery of subtype-selective NMDA receptor ligands identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, indicating its potential application in Parkinson's disease models (Wright et al., 1999).

Synthesis and Biological Activity of Thiazolo[4,5-d]pyridazinones

Another study by Demchenko et al. (2015) synthesized a series of novel compounds with potential analgesic and anti-inflammatory activities. These compounds were characterized and tested in vivo, demonstrating the diverse biological activities and potential therapeutic applications of piperidine derivatives (Demchenko et al., 2015).

Properties

IUPAC Name

[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-3-4-10-25-13-16-11-17(24-14(16)2)19(23)22-9-5-6-15(12-22)18-20-7-8-21-18/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQLMVWMSSMUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=C(OC(=C1)C(=O)N2CCCC(C2)C3=NC=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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